1-(4-tert-butylbenzyl)-2-[(4-methoxyphenoxy)methyl]-1H-benzimidazole
CAS No.:
Cat. No.: VC15595613
Molecular Formula: C26H28N2O2
Molecular Weight: 400.5 g/mol
* For research use only. Not for human or veterinary use.
![1-(4-tert-butylbenzyl)-2-[(4-methoxyphenoxy)methyl]-1H-benzimidazole -](/images/structure/VC15595613.png)
Specification
Molecular Formula | C26H28N2O2 |
---|---|
Molecular Weight | 400.5 g/mol |
IUPAC Name | 1-[(4-tert-butylphenyl)methyl]-2-[(4-methoxyphenoxy)methyl]benzimidazole |
Standard InChI | InChI=1S/C26H28N2O2/c1-26(2,3)20-11-9-19(10-12-20)17-28-24-8-6-5-7-23(24)27-25(28)18-30-22-15-13-21(29-4)14-16-22/h5-16H,17-18H2,1-4H3 |
Standard InChI Key | DCSRVNXDNSDMHW-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2COC4=CC=C(C=C4)OC |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The compound’s systematic IUPAC name is 2-[(4-methoxyphenoxy)methyl]-1-[4-(2-methyl-2-propanyl)benzyl]-1H-benzimidazole, reflecting its substitution pattern (Figure 1) . Its molecular formula is C₂₆H₂₈N₂O₂, with a molecular weight of 400.522 g/mol . The structure comprises a benzimidazole core (a fusion of benzene and imidazole rings) substituted at the 1-position with a 4-tert-butylbenzyl group and at the 2-position with a (4-methoxyphenoxy)methyl moiety.
Table 1: Key Chemical Data
Structural and Stereochemical Considerations
The tert-butyl group at the para position of the benzyl substituent introduces significant steric bulk, which may influence the compound’s solubility and interaction with biological targets . The methoxyphenoxy methyl group contributes ether and methoxy functionalities, enhancing potential hydrogen-bonding interactions. X-ray crystallography data for analogous benzimidazole derivatives (e.g., CCDC 235952) reveal planar benzimidazole cores with substituents adopting orthogonal orientations to minimize steric clashes .
Synthetic Pathways and Optimization
Conventional Synthesis Strategies
Benzimidazole derivatives are typically synthesized via condensation reactions between o-phenylenediamine and carbonyl-containing reagents . For 1-(4-tert-butylbenzyl)-2-[(4-methoxyphenoxy)methyl]-1H-benzimidazole, a plausible multi-step synthesis involves:
-
Formation of the Benzimidazole Core: Reaction of o-phenylenediamine with a carboxylic acid or aldehyde under acidic conditions .
-
N-Alkylation: Introduction of the 4-tert-butylbenzyl group using 4-tert-butylbenzyl bromide in the presence of a base .
-
O-Methylation: Attachment of the (4-methoxyphenoxy)methyl group via nucleophilic substitution or Mitsunobu reaction .
Green chemistry approaches, such as microwave-assisted synthesis or catalysis with ammonium chloride, could enhance yield and reduce reaction times .
Analytical Characterization
Key characterization methods include:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm substitution patterns.
-
Mass Spectrometry (MS): High-resolution MS to verify molecular weight .
-
X-ray Diffraction (XRD): For crystal structure elucidation, as demonstrated in related compounds .
Physicochemical Properties and Reactivity
Solubility and Stability
The tert-butyl group enhances lipophilicity (predicted logP ~4.5), suggesting poor aqueous solubility but favorable membrane permeability . Stability studies under varying pH and temperature conditions are warranted, as benzimidazoles are prone to hydrolysis under strongly acidic or basic conditions .
Spectroscopic Profiles
-
UV-Vis Spectroscopy: Absorption maxima near 270–300 nm, typical for benzimidazole π→π* transitions .
-
Infrared (IR) Spectroscopy: Stretching vibrations for C=N (≈1600 cm⁻¹) and C-O (≈1250 cm⁻¹) .
Structure-Activity Relationship (SAR) Insights
-
tert-Butyl Group: Enhances metabolic stability by resisting oxidative degradation .
-
Methoxyphenoxy Substituent: May improve bioavailability through modulation of solubility and target affinity .
Applications and Future Directions
Drug Discovery
This compound’s profile aligns with leads for:
-
Antiparasitic Agents: Targeting neglected tropical diseases .
-
Oncology Therapeutics: Potentiating chemotherapeutic regimens .
Materials Science
Benzimidazole derivatives are explored as:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume